2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, an endogenous estrogen, which has been modified to enhance its pharmacological properties. Estradiol derivatives have been extensively studied due to their potential therapeutic applications in various diseases, including cancer. The modification of the estradiol molecule can lead to compounds with different biological activities, such as cytotoxicity against cancer cells, antiangiogenic properties, and proapoptotic activities12.
The applications of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol derivatives span across various fields, particularly in oncology. Clinical trials for 2-Methoxy-3,17β-estradiol are underway for conditions such as multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer1. The synthesis of radiolabeled derivatives like 2-[11C]methoxy-3,17β-estradiol allows for the measurement of pharmacokinetics and organ distribution in clinical trials, providing valuable information for drug development and therapy monitoring1. Additionally, the development of 2-[11C]methoxy-3,17β-O,O-bis(sulfamoyl)estradiol as a PET imaging agent enables the visualization of STS expression in cancers, aiding in the diagnosis and treatment planning2. The potent antiproliferative and antiangiogenic activities of these compounds, demonstrated in vitro and in vivo, highlight their potential as multitargeted anticancer agents2.
The synthesis of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol involves several key steps:
The molecular structure of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol features:
The presence of these functional groups significantly influences the compound's solubility, reactivity, and biological activity.
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol primarily involves its interaction with estrogen receptors. Upon binding to these receptors:
The physical and chemical properties of 2-Formyl-3,17β-O-bis(methoxymethyl)estradiol include:
Understanding these properties is crucial for developing formulations for pharmaceutical applications.
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol has several scientific applications:
2-Formyl-3,17β-O-bis(methoxymethyl)estradiol (CAS 123715-80-0) is a semi-synthetic steroidal derivative engineered through strategic modifications of the endogenous estrogen 17β-estradiol. Its molecular formula is $C{23}H{32}O_5$ (molecular weight: 388.50 g/mol), featuring three key alterations: a formyl group (-CHO) at the C2 position, and methoxymethyl (MOM) protecting groups at both the C3 and C17β hydroxyl sites [1]. These modifications confer distinct physicochemical properties, including increased lipophilicity (LogP: 4.33) and reduced topological polar surface area (53.99 Ų) compared to endogenous estradiol, while preserving the steroid nucleus essential for biological recognition [1] [8].
The C2 formyl group mimics oxidative metabolites like 2-hydroxyestradiol and 2-methoxyestradiol (2-ME), endogenous compounds produced via cytochrome P450 (CYP450)-mediated hydroxylation followed by catechol-O-methyltransferase (COMT)-catalyzed methylation [2] [4]. These metabolites exhibit enhanced potency in pathways such as microglial inhibition ($IC_{50}$ ~10-fold lower than estradiol) and anti-angiogenesis, partly due to reduced estrogen receptor (ER) affinity [4] [5]. The MOM ethers serve dual roles: they block metabolic degradation of phenolic hydroxyls (a vulnerability in natural estrogens) and facilitate targeted delivery by requiring enzymatic cleavage for activation [1] [6]. This design bridges the bioactivity of estradiol metabolites with improved metabolic stability.
Table 1: Structural and Physicochemical Comparison with Estradiol and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Modifications | |
---|---|---|---|---|---|
17β-Estradiol | $C{18}H{24}O_2$ | 272.38 | 3.87 | None (Reference) | |
2-Methoxyestradiol (2-ME) | $C{19}H{26}O_3$ | 302.41 | 3.92 | Methoxy group at C2 | |
2-Formyl-3,17β-O-bis(MOM)estradiol | $C{23}H{32}O_5$ | 388.50 | 4.33 | Formyl at C2; MOM ethers at C3, C17β | [1] [3] [8] |
The synthesis of 2-formyl-3,17β-O-bis(methoxymethyl)estradiol emerged from late 20th-century efforts to optimize estradiol’s pharmacological profile. Initial work focused on C17-alkyl ethers (e.g., methyl, butyl) to enhance neuroprotective effects against oxidative stress in neuronal models. Butyl ether derivatives showed ~3-fold greater efficacy than estradiol in protecting HT-22 cells from glutamate toxicity, attributed to increased lipophilicity and membrane penetration [7]. Concurrently, researchers exploited MOM etherification—a technique borrowed from carbohydrate chemistry—to shield labile hydroxyl groups during synthetic cascades [1] [6].
A pivotal advancement was the integration of electrophilic formylation at C2, a site recognized for modulating redox activity in estradiol metabolites. This innovation capitalized on discoveries around 2-ME’s role as an endogenous cytostatic agent, identified in 1983 in human serum and later shown to inhibit tubulin polymerization and HIF-1α [2] [4]. The compound’s design thus reflects a convergence of three historical strands:
This compound exemplifies rational steroidal engineering to harness metabolic principles for drug development. Its design directly addresses limitations of endogenous estradiol metabolites: 2-ME suffers from rapid conjugation and low oral bioavailability (<10%), while 2-hydroxyestradiol is prone to oxidation [4] [5]. The MOM-protected derivative enhances metabolic stability by:
Functionally, it serves as a molecular platform for diverse applications:
Table 2: Functional Outcomes of Structural Modifications in Estradiol Derivatives
Modification Site | Chemical Strategy | Biological Consequence | Therapeutic Implication | |
---|---|---|---|---|
C2 | Formylation | Introduces electrophilic site for conjugation | Enables prodrugs/organometallic hybrids | |
C3 | Methoxymethyl (MOM) ether | Blocks metabolic inactivation; enhances lipophilicity | Improves CNS penetration & stability | |
C17β | MOM ether | Prevents sulfation; modulates receptor engagement | Reduces ERα affinity | [1] [6] [10] |
Future innovations may leverage its formyl group for bioorthogonal chemistry or as a synthetic precursor to Schiff base prodrugs, further bridging endogenous signaling and precision pharmacology [1] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1